Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the acetamido and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure but may have different functional groups.
Carbamoyl compounds: These compounds contain the carbamoyl group but may have different core structures.
Acetamido compounds: These compounds contain the acetamido group but may have different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Biological Activity
Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate is a compound belonging to the class of pyrrole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N3O4S. The structure features a thiophene ring fused with an acetamido group and a carbamoyl moiety, which are key to its biological interactions.
Key Structural Features
Feature | Description |
---|---|
Core Structure | Thiophene ring with acetamido and carbamoyl substituents |
Functional Groups | Acetamido, carbamoyl, ester |
Molecular Weight | 393.52 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including those similar to this compound. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrrole derivatives showed significant inhibition of cell proliferation in HepG2 liver cancer cells through apoptosis induction and modulation of apoptotic pathways .
Antioxidant Properties
Pyrrole derivatives are also known for their antioxidant activities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the presence of electron-donating groups in its structure, which enhance its capacity to neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
In addition to anticancer and antioxidant properties, this compound exhibits anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vivo. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound are mediated through several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
- Free Radical Scavenging : It reduces oxidative stress by scavenging free radicals.
- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines, thus mitigating inflammatory responses.
Case Study 1: Anticancer Activity in HepG2 Cells
A study investigated the effects of a series of pyrrole derivatives on HepG2 cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity .
Case Study 2: Antioxidant Efficacy
In a study assessing antioxidant properties using the DPPH assay, this compound showed an inhibition percentage of over 70% at a concentration of 50 µg/mL, indicating strong antioxidant activity .
Case Study 3: Anti-inflammatory Activity
Research on the anti-inflammatory effects revealed that treatment with similar pyrrole compounds resulted in a significant decrease in TNF-alpha levels in animal models, supporting their potential use in inflammatory conditions .
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 2-acetamido-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-6-25-19(24)15-12(4)16(26-18(15)20-13(5)22)17(23)21-14-9-10(2)7-8-11(14)3/h7-9H,6H2,1-5H3,(H,20,22)(H,21,23) |
InChI Key |
ZTDWJGQULLNGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C |
Origin of Product |
United States |
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